![molecular formula C22H23N3O8S B11657428 2,6-Dimethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate](/img/structure/B11657428.png)
2,6-Dimethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate
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Overview
Description
2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE is a complex organic compound with the molecular formula C22H23N3O8S. This compound is characterized by its unique structure, which includes a piperidine ring, a carbothioyl group, and a dinitrobenzoate moiety
Preparation Methods
The synthesis of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carbothioyl group: This step involves the reaction of the piperidine derivative with a thiocarbonyl reagent under controlled conditions.
Attachment of the dinitrobenzoate moiety: This final step involves the esterification of the intermediate compound with 4-methyl-3,5-dinitrobenzoic acid.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s properties and reactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYL-3,5-DINITROBENZOATE include other piperidine derivatives and dinitrobenzoate esters. These compounds share structural similarities but may differ in their reactivity and biological activity. For example:
- Piperidine derivatives
Properties
Molecular Formula |
C22H23N3O8S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H23N3O8S/c1-13-16(24(27)28)9-15(10-17(13)25(29)30)22(26)33-20-18(31-2)11-14(12-19(20)32-3)21(34)23-7-5-4-6-8-23/h9-12H,4-8H2,1-3H3 |
InChI Key |
DPQJGCXDMOUUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2OC)C(=S)N3CCCCC3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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